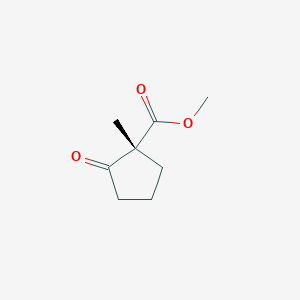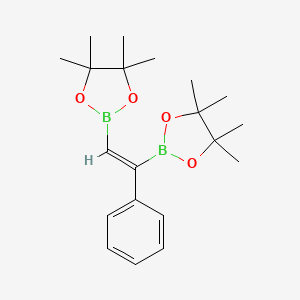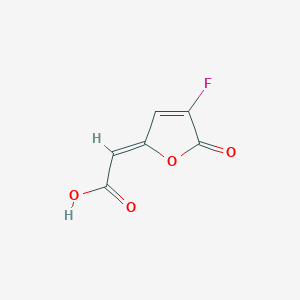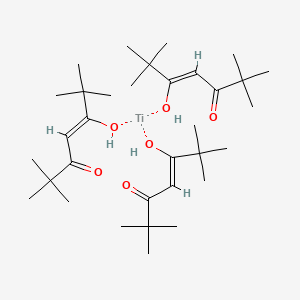
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is a compound with the molecular formula C33H60O6Ti . It is similar to other tris(2,2,6,6-tetramethyl-3,5-heptanedionato)metal(III) compounds, such as those of chromium , indium , yttrium , and cobalt .
Molecular Structure Analysis
The molecular weight of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is 600.7 g/mol . The InChI string isInChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; .
Scientific Research Applications
Catalyst in Chemical Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is used as a catalyst in various chemical reactions . For instance, it can be used in Intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, enantioselective synthesis, borylation reactions, hydrohydrazination, hydroazidation, and oxidative carbonylation of phenol .
Use in Thin Film Deposition
Organometallic compounds like Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) are often used in thin film deposition . This process is crucial in the manufacturing of semiconductors and electronics.
Use in Industrial Chemistry
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) has applications in industrial chemistry . It can be used in the synthesis of various chemicals and materials.
Use in Pharmaceuticals
Organometallic compounds, including Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III), are used in the pharmaceutical industry . They can be used in the synthesis of various drugs and medicines.
Use in LED Manufacturing
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is used in the manufacturing of Light Emitting Diodes (LEDs) . It can be used in the deposition of thin films on the LED substrates.
Use in Material Science
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is used in material science . It can be used in the synthesis of new materials and in the study of their properties.
Future Directions
Mechanism of Action
Target of Action
Similar compounds like tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(iii) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(iii) are known to be precursors for metal-organic chemical vapor deposition .
Biochemical Pathways
Similar compounds have been used in the formation of thin films on substrates , suggesting that it may play a role in material science applications rather than traditional biochemical pathways.
Result of Action
Similar compounds have been used as precursors for the formation of thin films on substrates , suggesting that it may have applications in the creation of specific material structures.
properties
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCBFXOQZJSCHZ-LWTKGLMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

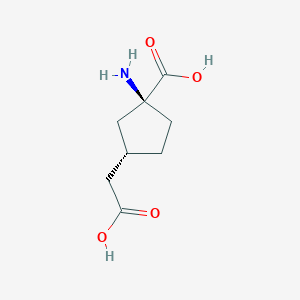

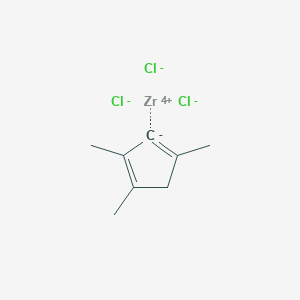
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)


